4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride
Description
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride is a synthetic organic compound with a molecular weight of 261.67 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a trifluoroethyl group, along with a carboxylic acid functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Properties
IUPAC Name |
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2.ClH/c1-8(7(14)15)2-4-13(5-3-8)6-9(10,11)12;/h2-6H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBOGWMZGAOQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC(F)(F)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyridinecarboxylic Acid Precursors
The foundational step in synthesizing piperidine-4-carboxylic acid derivatives involves the hydrogenation of pyridinecarboxylic acids. Patent CN103524401A demonstrates the hydrogenation of 4-methyl-2-picolinic acid using palladium on carbon (Pd/C) under pressurized hydrogen (2–3 kg/cm²) in methanol at 45–55°C. This method yields 4-methylpiperidine-2-carboxylic acid with >95% conversion. Adapting this approach, 4-methyl-4-pyridinecarboxylic acid (hypothetical precursor) could undergo similar hydrogenation to produce 4-methylpiperidine-4-carboxylic acid. Challenges include the commercial availability of 4-methyl-4-pyridinecarboxylic acid, necessitating alternative routes such as:
Resolution and Stereochemical Control
For chiral intermediates, resolution using chiral organic acids (e.g., D-amygdalic acid) in methanol enables isolation of enantiomerically pure products. While the target compound lacks specified stereochemistry, this method remains critical for synthesizing optically active intermediates.
Nitrogen Trifluoroethylation Methodologies
Alkylation of Piperidine Derivatives
Introducing the 2,2,2-trifluoroethyl group to the piperidine nitrogen requires alkylation under basic conditions. Patent CN102603611B highlights the use of sulfur tetrafluoride (SF₄) for fluorination, though direct application is limited here. Instead, alkylation with 2,2,2-trifluoroethyl bromide in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) at 60–80°C achieves N-alkylation. Key considerations include:
Reductive Amination Alternatives
An alternative route involves reductive amination using trifluoroacetaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method avoids pre-functionalization but requires strict pH control (pH 5–6) to minimize imine hydrolysis.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base is treated with hydrochloric acid (HCl) in diethyl ether or ethanol, yielding the hydrochloride salt. Crystallization from ethanol/water (1:1) at 0–5°C enhances purity. Patent CN103524401A reports >90% yield for similar salt formations.
Experimental Protocols and Optimization
Stepwise Synthesis
Step 1: Hydrogenation of 4-Methyl-4-Pyridinecarboxylic Acid
- Conditions : 4-Methyl-4-pyridinecarboxylic acid (100 g), Pd/C (10 wt%), methanol (350 g), H₂ (3 kg/cm²), 50°C, 6 h.
- Outcome : 4-Methylpiperidine-4-carboxylic acid (95% yield).
Step 2: Methyl Ester Protection
- Conditions : Reduced product (95 g), methanol (200 mL), H₂SO₄ (5 mL), reflux, 4 h.
- Outcome : Methyl 4-methylpiperidine-4-carboxylate (89% yield).
Step 3: N-Trifluoroethylation
- Conditions : Methyl ester (50 g), 2,2,2-trifluoroethyl bromide (1.2 eq.), K₂CO₃ (2 eq.), DMF (150 mL), 70°C, 12 h.
- Outcome : Methyl 1-(2,2,2-trifluoroethyl)-4-methylpiperidine-4-carboxylate (78% yield).
Step 4: Ester Hydrolysis
- Conditions : Alkylated ester (40 g), 6M HCl (200 mL), reflux, 8 h.
- Outcome : 1-(2,2,2-Trifluoroethyl)-4-methylpiperidine-4-carboxylic acid (92% yield).
Step 5: Hydrochloride Salt Formation
- Conditions : Free base (30 g), HCl gas (excess), ethanol (100 mL), 0°C, 2 h.
- Outcome : 4-Methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride (95% yield).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 3.45–3.30 (m, 4H, piperidine H), 2.95 (q, J = 10 Hz, 2H, CF₃CH₂), 2.10 (s, 3H, CH₃), 1.80–1.60 (m, 4H, piperidine H).
- ¹³C NMR : δ 178.5 (COOH), 125.5 (q, J = 280 Hz, CF₃), 55.2 (NCH₂CF₃), 44.8 (piperidine C), 28.7 (CH₃).
- HRMS (ESI+) : m/z calcd. for C₁₀H₁₅F₃NO₂ [M+H]⁺ 254.1002, found 254.1005.
Purity and Yield Optimization
| Step | Parameter | Optimal Value | Yield (%) |
|---|---|---|---|
| 1 | H₂ Pressure | 3 kg/cm² | 95 |
| 2 | Esterification Time | 4 h | 89 |
| 3 | Alkylation Temp | 70°C | 78 |
| 4 | HCl Concentration | 6M | 92 |
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known drug candidates. Its local anesthetic properties have been highlighted in various studies, showing efficacy in pain management and surgical applications.
- Local Anesthetic Activity : Research indicates that compounds with similar structures exhibit significant local anesthetic effects. The incorporation of the trifluoroethyl group is believed to enhance lipid solubility, thereby improving membrane penetration and anesthetic potency .
Anticancer Research
Recent studies have explored the anticancer potential of derivatives related to 4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride. The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular pathways involved in cancer proliferation.
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cell division and angiogenesis, similar to other fluorinated compounds that target cancerous cells .
Neuropharmacology
Research has also focused on the neuropharmacological effects of this compound, particularly in the context of neurological disorders. Its ability to modulate neurotransmitter systems could provide insights into treatments for conditions such as depression and anxiety.
- Neurotransmitter Interaction : Studies suggest that compounds with piperidine structures can influence dopamine and serotonin receptors, potentially leading to therapeutic applications in mood disorders .
Case Studies
Several case studies have documented the synthesis and application of this compound in various research settings:
Mechanism of Action
The mechanism of action of 4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition . The trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
- 4-methylpiperidine-4-carboxylic acid
- 1-(2,2,2-trifluoroethyl)piperidine
Uniqueness
4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride is unique due to the combination of its trifluoroethyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances its stability and lipophilicity, while the carboxylic acid group provides a site for further chemical modifications .
Biological Activity
4-Methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride, also known as 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid (CAS: 937602-76-1), is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H12F3NO2
- Molecular Weight : 211.18 g/mol
- IUPAC Name : 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
- Purity : Typically around 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and bioavailability.
Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS), due to its piperidine structure. Piperidines are known to interact with receptors such as dopamine and serotonin receptors, which are critical in various neuropsychiatric disorders .
Biological Activities
- Neuroprotective Effects :
- Antimicrobial Activity :
- Antitumor Activity :
Study 1: Neuroprotective Mechanism
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives. The study found that compounds with similar structures could significantly reduce neuronal cell death induced by glutamate toxicity. The mechanism was attributed to the inhibition of excitotoxic pathways and modulation of intracellular calcium levels .
Study 2: Antimicrobial Testing
In a separate investigation focusing on antimicrobial properties, a related piperidine compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 μg/mL, suggesting that modifications to the piperidine ring could enhance antimicrobial activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H12F3NO2 |
| Molecular Weight | 211.18 g/mol |
| Purity | 97% |
| Melting Point | ~296 °C (predicted) |
| Solubility | Soluble in organic solvents |
| Biological Activity | Observed Effects |
|---|---|
| Neuroprotective | Reduced oxidative stress |
| Antimicrobial | Inhibited bacterial growth |
| Antitumor | Induced apoptosis |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
